molecular formula C27H19N3O2 B8604593 2,3-bis(1H-indol-3-yl)-N-benzylmaleimide CAS No. 91026-01-6

2,3-bis(1H-indol-3-yl)-N-benzylmaleimide

Cat. No.: B8604593
CAS No.: 91026-01-6
M. Wt: 417.5 g/mol
InChI Key: KCTMKNTUYXUDDV-UHFFFAOYSA-N
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Description

2,3-bis(1H-indol-3-yl)-N-benzylmaleimide is a useful research compound. Its molecular formula is C27H19N3O2 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

91026-01-6

Molecular Formula

C27H19N3O2

Molecular Weight

417.5 g/mol

IUPAC Name

1-benzyl-3,4-bis(1H-indol-3-yl)pyrrole-2,5-dione

InChI

InChI=1S/C27H19N3O2/c31-26-24(20-14-28-22-12-6-4-10-18(20)22)25(21-15-29-23-13-7-5-11-19(21)23)27(32)30(26)16-17-8-2-1-3-9-17/h1-15,28-29H,16H2

InChI Key

KCTMKNTUYXUDDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,3-bis(1H-indol-3-yl)maleic anhydride (100 mg, 0.3 mmol) synthesized according to a known method (Tetrahedron, Vol. 44, p. 2887, 1988) and dissolved in DMF (10 mL) and water (10 mL) was added benzylamine (0.13 mL, 1.2 mmol), and the whole was stirred at 100 ° C. for 2 hours. The reaction mixture was concentrated under reduced pressure to remove DMF, and the concentrate was extracted with ethyl acetate. The extract was washed with water, dried over sodium sulfate, and then concentrated under reduced pressure. The residue was purified by column chromatography over silica gel (ethyl acetate:n-hexane=2:1) to obtain 2,3-bis(1H-indol-3-yl)-N-benzylmaleimide (110 mg, 86.6%) as red solids.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.13 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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